3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
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Overview
Description
The compound “3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride” is a type of nitrogen-containing heterocycle . It is related to the class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-a]pyrazine nucleus . This nucleus is a part of many physiologically active compounds and drugs .Scientific Research Applications
Synthesis and Structural Analysis
Efficient Synthesis Techniques : Research on triazolopyridines includes efficient synthesis methods using oxidative cyclization and palladium-catalyzed reactions, offering pathways to produce compounds with varied substituents at the 3-position. This is crucial for exploring the chemical space around triazolopyridine cores for pharmaceutical applications (El-Kurdi et al., 2021); (Reichelt et al., 2010).
X-ray Structure Analysis : The X-ray structural analysis of triazolopyridines provides insights into their molecular configuration, aiding in the design of compounds with desired physical and chemical properties (El-Kurdi et al., 2021).
Biological Activity and Drug Development
Potential Cardiovascular Applications : Certain derivatives of triazolopyridines have been found to possess coronary vasodilating and antihypertensive activities, highlighting their potential as cardiovascular agents (Sato et al., 1980).
Antimicrobial and Antioxidant Activities : Novel pyridine and fused pyridine derivatives, starting from a related precursor, have shown antimicrobial and antioxidant activities in vitro, underscoring their potential in developing new antimicrobial agents (Flefel et al., 2018).
Antidiabetic Drug Leads : Functionalized building blocks based on triazolopyridine cores have been developed for stimulating glucagon-like peptide-1 (GLP-1) secretion, presenting a novel approach for anti-diabetes drug lead development (Mishchuk et al., 2016).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned, compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus are known to have antibacterial activities . They may form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects .
Properties
IUPAC Name |
3-pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-6-14-9(3-1)12-13-10(14)8-4-5-11-7-8;;/h8,11H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSCKUGRCIUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3CCNC3)C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418658-65-6 |
Source
|
Record name | 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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